molecular formula C19H18ClN3O5 B406843 METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE

METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE

Cat. No.: B406843
M. Wt: 403.8g/mol
InChI Key: BTXAWRKEMFXORL-UHFFFAOYSA-N
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Description

METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group, a nitrobenzoate ester, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE typically involves a multi-step process:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)-1-piperazine.

    Carbonylation: The piperazine derivative is then reacted with a suitable carbonylating agent, such as phosgene or triphosgene, to introduce the carbonyl group.

    Esterification: The final step involves the esterification of the carbonylated piperazine derivative with 3-nitrobenzoic acid in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide).

    Hydrolysis: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoic acid and methanol.

Scientific Research Applications

METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperazine ring and nitrobenzoate ester moieties are crucial for its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    Methyl 3-{[4-(3-bromophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 3-{[4-(3-fluorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the piperazine ring, nitrobenzoate ester, and chlorophenyl group provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C19H18ClN3O5

Molecular Weight

403.8g/mol

IUPAC Name

methyl 3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-nitrobenzoate

InChI

InChI=1S/C19H18ClN3O5/c1-28-19(25)14-9-13(10-17(11-14)23(26)27)18(24)22-7-5-21(6-8-22)16-4-2-3-15(20)12-16/h2-4,9-12H,5-8H2,1H3

InChI Key

BTXAWRKEMFXORL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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